molecular formula C14H11N5S B12110410 6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12110410
M. Wt: 281.34 g/mol
InChI Key: WHCUFJFPTFZJOE-UHFFFAOYSA-N
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Description

6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by the addition of various aromatic and heterocyclic aldehydes and phenacyl bromides . The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits distinct pharmacological properties compared to the target compound.

Uniqueness

6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenyl and pyridinyl groups enhances its potential as a versatile synthetic intermediate and a pharmacologically active molecule.

Properties

Molecular Formula

C14H11N5S

Molecular Weight

281.34 g/mol

IUPAC Name

6-phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11N5S/c1-2-5-10(6-3-1)13-18-19-12(16-17-14(19)20-13)11-7-4-8-15-9-11/h1-9,13,18H

InChI Key

WHCUFJFPTFZJOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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